molecular formula C10H6N2O B1456040 5-(Furan-2-yl)nicotinonitrile CAS No. 857283-85-3

5-(Furan-2-yl)nicotinonitrile

Cat. No. B1456040
CAS RN: 857283-85-3
M. Wt: 170.17 g/mol
InChI Key: YIVVCSQDWQZPPD-UHFFFAOYSA-N
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Description

“5-(Furan-2-yl)nicotinonitrile” is a chemical compound that is not widely documented. It is a derivative of nicotinonitrile, which is an organic compound consisting of a pyridine ring with a nitrile group attached to the 3-position .

Scientific Research Applications

Corrosion Inhibition

“5-(Furan-2-yl)nicotinonitrile” has been investigated for its potential as a corrosion inhibitor , particularly for carbon steel in acidic solutions . The compound’s ability to form a protective adsorbed layer on the metal surface is crucial, as it can significantly reduce the rate of corrosion. This application is particularly relevant in industrial systems where carbon steel is commonly used, such as in pipelines and boilers.

Antiproliferative Activity

This compound has shown promise in the field of cancer research due to its antiproliferative activity . It can potentially inhibit the growth of cancer cells, making it a candidate for further study in the development of anticancer therapies.

Antibacterial Properties

The antibacterial properties of “5-(Furan-2-yl)nicotinonitrile” make it a valuable substance for medical research . Its ability to act against bacterial growth suggests potential applications in creating new antibacterial treatments or coatings, especially in a time when antibiotic resistance is a growing concern.

Antioxidant Potential

Research into the antioxidant activity of nicotinonitrile derivatives bearing a furan moiety, such as “5-(Furan-2-yl)nicotinonitrile,” indicates that these compounds can be effective in combating oxidative stress . This property is beneficial for developing treatments for diseases caused by oxidative damage, such as neurodegenerative disorders.

Synthesis of Heterocyclic Compounds

“5-(Furan-2-yl)nicotinonitrile” serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.

Development of Eco-Friendly Materials

Due to its non-toxic and eco-friendly nature, “5-(Furan-2-yl)nicotinonitrile” is being explored for use in the development of environmentally sustainable materials . This includes its use as a corrosion inhibitor, which not only protects metals but also reduces environmental pollution.

properties

IUPAC Name

5-(furan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVVCSQDWQZPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745030
Record name 5-(Furan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)nicotinonitrile

CAS RN

857283-85-3
Record name 5-(2-Furanyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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